N-Cyclohexyl-1,2-ethanediamine
Overview
Description
N-Cyclohexyl-1,2-ethanediamine is a cyclic diamine with a chemical structure consisting of a cyclohexane ring attached to two amino groups. This compound has gained attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-1,2-ethanediamine can be synthesized through the reaction of cyclohexylamine with 1,2-dichloroethane. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent and a catalyst . Another method involves the ammonolysis of 1,2-dichloroethane in a tubular reactor at high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1,2-ethanediamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia and 1,2-dichloroethane, with reactions typically carried out under reflux conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with 1,2-dichloroethane yield this compound as the primary product .
Scientific Research Applications
N-Cyclohexyl-1,2-ethanediamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: this compound is being investigated for its potential therapeutic properties, including its use in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes . Additionally, the compound’s structure allows it to interact with biological membranes, potentially influencing membrane permeability and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.
N-Cyclohexyl-N’-ethyl-1,2-ethanediamine: A closely related compound with an additional ethyl group attached to the nitrogen atom.
1,2-Ethanediamine, N-cyclohexyl-N-(1-methylpropyl)-: Another similar compound with a different alkyl substitution on the nitrogen atom.
Uniqueness
N-Cyclohexyl-1,2-ethanediamine is unique due to its cyclic structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with other molecules and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N'-cyclohexylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPWVILDWRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205611 | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-53-8 | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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